molecular formula C10H9FN2O2S B11223857 3-{[(3-Fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

3-{[(3-Fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B11223857
M. Wt: 240.26 g/mol
InChI Key: XSHPYVFCEFAAFU-UHFFFAOYSA-N
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Description

3-{[(3-Fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, anticancer, and antidiabetic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-fluoroaniline with formaldehyde and thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid under reflux conditions. The general reaction scheme is as follows:

    Step 1: 3-Fluoroaniline reacts with formaldehyde to form an intermediate Schiff base.

    Step 2: The Schiff base undergoes cyclization with thiazolidine-2,4-dione to form the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the thiazolidine ring or the fluorophenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the fluorophenyl ring or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored for its anti-inflammatory, anticancer, and antidiabetic properties.

Mechanism of Action

The mechanism of action of 3-{[(3-Fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) for its anti-inflammatory effects or kinases involved in cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2,3-Dichlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione
  • 3-{[(4-Methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

Uniqueness

3-{[(3-Fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its pharmacokinetic properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H9FN2O2S

Molecular Weight

240.26 g/mol

IUPAC Name

3-[(3-fluoroanilino)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H9FN2O2S/c11-7-2-1-3-8(4-7)12-6-13-9(14)5-16-10(13)15/h1-4,12H,5-6H2

InChI Key

XSHPYVFCEFAAFU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)CNC2=CC(=CC=C2)F

Origin of Product

United States

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